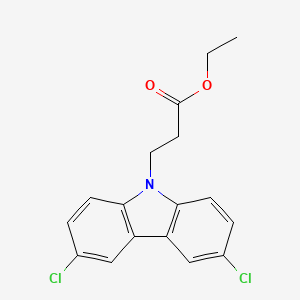![molecular formula C20H18I2N2O2 B12128442 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- CAS No. 347368-29-0](/img/structure/B12128442.png)
9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-: is a complex organic compound that belongs to the carbazole family Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the ethanol group and the diiodo substituents. Common reagents used in these reactions include iodine, ethanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, resulting in different reduced forms of the compound.
Substitution: The presence of iodine atoms makes the compound susceptible to nucleophilic substitution reactions, where the iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, carbazole derivatives are explored for their therapeutic potential. This compound may exhibit pharmacological activities, such as anti-cancer or anti-inflammatory effects, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in advanced materials and technologies.
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the ethanol and diiodo groups enhances its binding affinity and specificity, allowing for targeted effects in biological systems.
Comparaison Avec Des Composés Similaires
9H-Carbazole-9-ethanol: A simpler derivative without the additional functional groups.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with different substituents.
2-(9H-Carbazol-9-yl)ethanol: A compound with a similar structure but lacking the diiodo groups.
Uniqueness: The uniqueness of 9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo- lies in its complex structure, which provides enhanced reactivity and a broader range of applications. The presence of the diiodo groups and the furan ring distinguishes it from other carbazole derivatives, offering unique electronic and chemical properties.
Propriétés
Numéro CAS |
347368-29-0 |
|---|---|
Formule moléculaire |
C20H18I2N2O2 |
Poids moléculaire |
572.2 g/mol |
Nom IUPAC |
1-(3,6-diiodocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C20H18I2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2 |
Clé InChI |
AXYFIJOMOYTSGH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128436.png)
